(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-16-8-6-11-18(14-16)25-22-19(13-15-7-4-5-12-20(15)27-22)21(26)24-17-9-2-1-3-10-17/h1-14H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXJNDYJYKZTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the condensation of 3-chlorobenzaldehyde with N-phenyl-2H-chromene-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of chromene oxides.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and cancer pathways, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in the production of inflammatory mediators and promote apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Features:
- Chromene backbone : Provides planar rigidity, influencing molecular interactions.
- N-Phenyl carboxamide : Modulates solubility and intermolecular hydrogen bonding.
Comparison with Structurally Similar Compounds
The following compounds share the 2-imino-2H-chromene-3-carboxamide framework but differ in substituents, which significantly alter their physicochemical and biological properties.
(2Z)-6,8-Dichloro-2-[(4-Fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- Substituents: Dichloro groups at positions 6 and 8 of the chromene ring. 4-Fluorophenylimino group at position 2.
- Impact :
- Synthesis : Similar to the target compound but requires halogenated salicylaldehydes as starting materials .
8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid (2-Chlorophenyl)amide
- Substituents :
- Methoxy group at position 8 of the chromene ring.
- 2-Chlorophenylamide group at position 3.
- Impact: Methoxy group improves solubility via electron-donating effects.
- Synthesis : Utilizes 2-hydroxy-3-methoxybenzaldehyde in condensation reactions .
(2Z)-N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Substituents: Methoxy groups on both the N-phenyl (position 2) and imino phenyl (position 3).
- Impact :
Table 1: Key Properties of Selected Analogs
Biological Activity
(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.82 g/mol. The compound features a chromene core structure, which consists of a benzene ring fused to a pyran ring, contributing to its unique chemical behavior.
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-chlorophenyl)imino-N-phenylchromene-3-carboxamide |
| Molecular Formula | C22H15ClN2O2 |
| Molecular Weight | 374.82 g/mol |
| CAS Number | 1327176-73-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imino and carboxamide functional groups enable the formation of hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity. Furthermore, the chromene core allows for π-π stacking interactions, stabilizing the compound-protein complex.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, a study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests that it may be beneficial in treating inflammatory diseases .
Case Studies
- Breast Cancer Cell Line Study : A study evaluated the effects of this compound on MCF-7 cells, revealing that the compound significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction .
- Inflammation Model : In an experimental model using LPS-stimulated RAW 264.7 macrophages, the compound reduced nitric oxide production and downregulated the expression of inflammatory mediators, indicating its potential use in managing inflammation .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity : Exhibits cytotoxic effects against various cancer cell lines.
- Mechanistic Insights : Mechanistic studies suggest that it may act through multiple pathways, including apoptosis induction and anti-inflammatory signaling modulation.
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for the imine proton (~8.5–9.0 ppm) and carboxamide carbonyl (~165–170 ppm). Splitting patterns confirm Z-configuration .
- Mass spectrometry (HRMS) : Exact mass determination to validate molecular formula (C₂₂H₁₆ClN₂O₂; expected [M+H]⁺: 391.0845) .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .
How does the presence of electron-withdrawing groups (e.g., Cl) influence the compound’s reactivity in nucleophilic reactions?
Advanced
The 3-chlorophenyl group enhances electrophilicity at the chromene C3 position:
- Kinetic studies : Substituent effects quantified via Hammett plots, showing ρ values <0 for electron-withdrawing groups accelerating nucleophilic attack .
- DFT calculations : Partial charge analysis reveals increased positive charge density at C3 (~+0.25e) compared to unsubstituted analogs, favoring SNAr mechanisms .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in reactions with amines or thiols, improving yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
